molecular formula C19H38N4S B13091619 4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol CAS No. 23455-87-0

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13091619
CAS No.: 23455-87-0
M. Wt: 354.6 g/mol
InChI Key: XBINDEBBUSHZTM-UHFFFAOYSA-N
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Description

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in the field of medicinal chemistry. The presence of the heptadecyl chain in this compound adds to its hydrophobic character, which can influence its interaction with biological membranes and its overall bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of heptadecyl-substituted hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Scientific Research Applications

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through its functional groups. The thiol group can form covalent bonds with metal ions or proteins, while the amino group can participate in hydrogen bonding. The triazole ring can interact with various enzymes and receptors, influencing their activity. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The heptadecyl chain in 4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol imparts unique hydrophobic properties, which can enhance its interaction with lipid membranes and its overall bioavailability. This makes it distinct from other triazole derivatives with shorter or more polar substituents.

Biological Activity

4-Amino-5-heptadecyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its antiviral and antimicrobial effects, as well as its potential anticancer activities. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of N-substituted indole derivatives with modified fatty acids. This compound features a triazole ring which is known for its stability and ability to interact with biological receptors effectively. The presence of the thiol group enhances its reactivity and biological activity.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties. In particular, compounds synthesized from this base structure showed promising results against SARS-CoV-2. For instance:

  • Compound 6d and 7d displayed IC50 values of 8.7 μM and 8.925 μM respectively against the NRC-03-nhCoV strain .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various microbial strains. Notable findings include:

  • Compound 5b demonstrated effective activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values of:
    • S. aureus : 19.53 μg/mL
    • E. coli : 39.063 μg/mL
    • C. albicans : 39.125 μg/mL .

The mechanism appears to involve disruption of microbial cell membranes, leading to structural damage as observed through scanning electron microscopy (SEM) analyses.

Anticancer Activity

The potential anticancer properties of compounds derived from triazole-thiol frameworks have also been explored. Research indicates:

  • Compounds based on the triazole structure exhibit cytotoxicity against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .

The selectivity towards cancer cells suggests that these compounds could serve as candidates for further development in cancer therapy.

Case Studies

A comprehensive study evaluated several derivatives of triazole-thiol compounds for their biological activities:

  • Antiviral Testing : Several derivatives were tested against viral infections, demonstrating varying degrees of efficacy.
  • Antimicrobial Testing : A series of compounds were screened for their ability to inhibit bacterial growth, with some exhibiting strong activity against resistant strains.
  • Cytotoxicity Assays : MTT assays confirmed the cytotoxic effects on cancer cell lines, indicating potential for development into therapeutic agents.

Data Summary

CompoundActivity TypeTarget Organism/Cell LineIC50/MIC Value
6dAntiviralNRC-03-nhCoV8.7 μM
7dAntiviralNRC-03-nhCoV8.925 μM
5bAntimicrobialS. aureus19.53 μg/mL
E. coli39.063 μg/mL
C. albicans39.125 μg/mL
AnticancerIGR39Varies
MDA-MB-231Varies

Properties

CAS No.

23455-87-0

Molecular Formula

C19H38N4S

Molecular Weight

354.6 g/mol

IUPAC Name

4-amino-3-heptadecyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H38N4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22-19(24)23(18)20/h2-17,20H2,1H3,(H,22,24)

InChI Key

XBINDEBBUSHZTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NNC(=S)N1N

Origin of Product

United States

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